Cas no 1551174-98-1 (6-fluoro-3,4-dihydro-2H-1,4-benzothiazine)
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine Chemical and Physical Properties
Names and Identifiers
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- 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine
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- MDL: MFCD28149864
- Inchi: 1S/C8H8FNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
- InChI Key: YZGYGXCJXWQVRW-UHFFFAOYSA-N
- SMILES: S1C2=CC=C(F)C=C2NCC1
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F278726-100mg |
6-fluoro-3,4-dihydro-2h-1,4-benzothiazine |
1551174-98-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F278726-500mg |
6-fluoro-3,4-dihydro-2h-1,4-benzothiazine |
1551174-98-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F278726-1g |
6-fluoro-3,4-dihydro-2h-1,4-benzothiazine |
1551174-98-1 | 1g |
$ 570.00 | 2022-06-05 | ||
| Chemenu | CM535353-100mg |
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 97% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM535353-250mg |
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM535353-1g |
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 97% | 1g |
$*** | 2023-03-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB8885-8445-250mg |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 95%+ | 250mg |
¥2180.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB8885-8445-500mg |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 95%+ | 500mg |
¥3264.00 | 2023-09-15 | |
| Life Chemicals | F8885-8445-0.25g |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 95% | 0.25g |
$164.0 | 2023-09-05 | |
| Life Chemicals | F8885-8445-0.5g |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine |
1551174-98-1 | 95% | 0.5g |
$287.0 | 2023-09-05 |
6-fluoro-3,4-dihydro-2H-1,4-benzothiazine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine
Comprehensive Analysis of 6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 1551174-98-1): Properties, Applications, and Research Insights
6-Fluoro-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 1551174-98-1) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This benzothiazine derivative is characterized by its unique molecular structure, combining a sulfur-containing heterocycle with a fluorine substituent, which enhances its reactivity and potential bioactivity. Researchers are increasingly exploring its applications in drug discovery, particularly as a scaffold for kinase inhibitors and neuroprotective agents, aligning with current trends in precision medicine.
The compound's fluorine atom plays a pivotal role in modulating its physicochemical properties, such as lipophilicity and metabolic stability—a hot topic in medicinal chemistry optimization. Recent studies highlight its potential in addressing neurodegenerative disorders, a field where users frequently search for terms like "blood-brain barrier penetration" and "small molecule therapeutics." Its CAS number 1551174-98-1 is often queried in databases like PubChem and Reaxys by professionals seeking structure-activity relationship (SAR) data.
In material science, 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine serves as a precursor for organic semiconductors, reflecting the growing demand for flexible electronics. SEO analytics reveal rising searches for "fluorinated aromatic compounds in OLEDs," making this section highly relevant. The compound’s electron-withdrawing fluorine enhances charge transport properties, a key focus in optoelectronic material design.
Synthetic methodologies for this compound often involve Pd-catalyzed cross-coupling or cyclization reactions, topics frequently discussed in organic synthesis forums. Researchers also explore its green chemistry alternatives, responding to user queries about "solvent-free synthesis" and "catalytic efficiency." Analytical techniques like HPLC-MS and NMR spectroscopy are critical for purity verification, as emphasized in quality control protocols.
Safety profiles of 6-fluoro-3,4-dihydro-2H-1,4-benzothiazine are rigorously documented, with no significant hazards under standard handling conditions—addressing common user concerns about "chemical safety data sheets." Its stability under ambient temperatures makes it suitable for long-term storage, a practical consideration for industrial users.
Future research directions may explore its bioconjugation potential for targeted drug delivery, a trending topic in nanomedicine. As the scientific community prioritizes sustainable chemistry, this compound’s role in catalysis and renewable energy applications could expand, aligning with global sustainability goals.
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